2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide

Lipophilicity Membrane permeability ADME prediction

2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (CAS 47085-76-7, molecular formula C₁₄H₂₀Cl₂N₂O₂, molecular weight 319.2 g/mol) is a synthetic acetamide derivative belonging to the 2,4-dichlorophenoxyacetamide class. It features a 2,4-dichlorophenoxy moiety linked via an acetamide bridge to a diethylaminoethyl side chain.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 47085-76-7
Cat. No. B6422272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide
CAS47085-76-7
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C14H20Cl2N2O2/c1-3-18(4-2)8-7-17-14(19)10-20-13-6-5-11(15)9-12(13)16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19)
InChIKeyJQVGEJCOJHMTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (CAS 47085-76-7): Structural and Procurement Baseline


2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (CAS 47085-76-7, molecular formula C₁₄H₂₀Cl₂N₂O₂, molecular weight 319.2 g/mol) is a synthetic acetamide derivative belonging to the 2,4-dichlorophenoxyacetamide class [1]. It features a 2,4-dichlorophenoxy moiety linked via an acetamide bridge to a diethylaminoethyl side chain. This compound is cataloged under the synonym NP 251 and the RTECS number AB6947000 [1]. Its computed XLogP3 of 3.3 and acute intravenous LD₅₀ of 175 mg/kg in mice establish baseline physicochemical and toxicological parameters for selection [1].

Why 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide Cannot Be Interchanged with In-Class Analogs


Compounds within the phenoxy-acetamide class exhibit substantial pharmacological divergence driven by subtle halogen substitution patterns on the phenoxy ring. The 2,4-dichloro substitution of the target compound confers a computed XLogP3 of 3.3, compared to 2.6 for the 4-chloro (mono-substituted) analog Clofexamide—a ΔlogP of 0.7 that predicts significantly altered membrane partitioning, tissue distribution, and metabolic susceptibility [1][2]. Patent literature further attributes differentiation-inducing activity against undifferentiated cells specifically to 2,4-dichlorophenoxy-bearing acetamides, a property not claimed for mono-halogenated or non-halogenated congeners [3]. These quantitative physicochemical and qualitative biological distinctions preclude simple interchange.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (CAS 47085-76-7)


Enhanced Lipophilicity (XLogP3) Versus the 4-Chloro Analog Clofexamide Drives Differential Membrane Partitioning

The target compound possesses a 2,4-dichloro substitution on the phenoxy ring, yielding a computed XLogP3 of 3.3, whereas the mono-chlorinated analog Clofexamide (2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide, CAS 1223-36-5) exhibits an XLogP3 of 2.6 [1][2]. This ΔlogP of +0.7 represents an approximately 5-fold increase in octanol-water partition coefficient, predicting enhanced membrane permeability and altered tissue distribution kinetics [1][2].

Lipophilicity Membrane permeability ADME prediction

Cell Differentiation-Inducing Activity: Patent-Claimed Anti-Proliferative Effect on Undifferentiated Cells

Patent literature explicitly describes 2-(2,4-dichlorophenoxy)-substituted acetamide derivatives as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as anti-cancer agents and for treatment of hyperproliferative skin diseases such as psoriasis [1][2]. This differentiation-inducing property is structurally associated with the 2,4-dichloro substitution pattern and is not reported for the corresponding 4-chloro (Clofexamide) or unsubstituted phenoxy analogs, which are primarily characterized as antidepressant/anti-inflammatory agents .

Cell differentiation Monocyte induction Anti-cancer agent

Structural Differentiation: 2,4-Dichloro Substitution Confers Distinct Molecular Recognition Versus Mono-Chloro and Non-Halogenated Analogs

The 2,4-dichlorophenoxy group of the target compound presents two electron-withdrawing chlorine substituents at ortho and para positions, creating a distinct electrostatic potential surface compared to Clofexamide (single 4-chloro substituent, CAS 1223-36-5) and Mefexamide (4-methoxy substituent, CAS 1227-61-8) [1]. The presence of the ortho-chlorine (2-position) introduces steric constraints and alters the dihedral angle between the phenoxy ring and the acetamide linker, which may affect binding pocket complementarity in protein targets. The computed hydrogen bond acceptor count is 3 (target) versus 3 (Clofexamide), while polar surface area values differ: 45.06 Ų (target) versus approximately 41.6 Ų (Clofexamide estimated), reflecting the electronic contribution of the second chlorine.

Structure-activity relationship Halogen bonding Molecular recognition

Acute Toxicity Profile: Intravenous LD₅₀ of 175 mg/kg in Mice Establishes Therapeutic Window for In Vivo Studies

The target compound has a reported acute intravenous LD₅₀ of 175 mg/kg in mice . While a direct intravenous LD₅₀ comparator for Clofexamide is not publicly available, Clofexamide's oral LD₅₀ in rats is 1,040 mg/kg , suggesting that the dichloro analog may exhibit higher acute toxicity via parenteral routes. This is consistent with the general principle that increased lipophilicity (XLogP3 3.3 vs 2.6) can enhance membrane permeation and tissue accumulation, potentially elevating acute toxicity profiles [1]. Researchers designing in vivo experiments should account for this differentiated toxicity when selecting between the dichloro and monochloro analogs.

Acute toxicity In vivo dosing Safety pharmacology

Optimal Research and Procurement Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (CAS 47085-76-7)


Differentiation Therapy Research: Monocyte Lineage Induction from Undifferentiated or Malignant Cells

Based on patent evidence indicating pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation , this compound is suited for in vitro differentiation screens targeting acute myeloid leukemia (AML), myelodysplastic syndromes, or hyperproliferative skin conditions such as psoriasis. The 2,4-dichloro substitution pattern appears structurally linked to this activity, distinguishing it from Clofexamide which lacks differentiation-inducing claims [1]. Researchers should prioritize this compound when screening for differentiation-inducing small molecules where the 4-chloro analog has proven inactive.

Pharmacokinetic and Tissue Distribution Studies Requiring Enhanced Lipophilicity

With an XLogP3 of 3.3—approximately 0.7 log units higher than the monochloro analog Clofexamide —this compound is the preferred choice for studies requiring enhanced membrane permeability, blood-brain barrier penetration, or intracellular target engagement. The predicted ~5-fold increase in octanol-water partitioning compared to Clofexamide supports its selection in ADME screening cascades where higher lipophilicity is a desired molecular property for target compartment access .

Halogen Bonding and Structure-Activity Relationship (SAR) Studies of Chlorine Substitution Effects

The ortho-chlorine (2-position) unique to the 2,4-dichloro substitution pattern introduces steric and electronic features absent in the 4-chloro analog [1]. This compound serves as a key probe in SAR studies investigating halogen bonding interactions with protein targets, where the ortho-chlorine may engage backbone carbonyls or aromatic π-systems inaccessible to para-substituted-only analogs. Procurement for crystallography or biophysical fragment screening programs focused on halogen bond mapping is a high-value application.

Reference Standard Procurement for Analytical Method Development and Toxicology Screening

Supplied at ≥98% purity with documented physicochemical properties (boiling point 473.6°C at 760 mmHg, density 1.199 g/cm³, refractive index 1.532) , this compound is suitable as a reference standard for HPLC/LC-MS method development, impurity profiling, and toxicology screening panels. The established intravenous LD₅₀ of 175 mg/kg in mice [1] provides a quantitative benchmark for in-life toxicology study design.

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.